Thiophenol Core Exhibits 10.8 kcal/mol Lower Bond Dissociation Enthalpy than Phenol: Implications for Radical Scavenging
The sulfur-containing thiophenol core of thiophen-2-ol possesses a significantly weaker S–H bond compared to the O–H bond of phenol. In gas-phase DFT calculations, the S–H bond dissociation enthalpy (BDE) for benzenethiol is 79.1 kcal/mol, whereas the O–H BDE for phenol is 89.9 kcal/mol, representing a 10.8 kcal/mol difference favoring thiophenol reactivity [1]. This lower BDE translates directly to enhanced hydrogen atom transfer (HAT) capability, making thiophenol derivatives more reactive toward peroxyl radicals than their phenol counterparts [2].
| Evidence Dimension | Bond Dissociation Enthalpy (BDE, kcal/mol) |
|---|---|
| Target Compound Data | Thiophenol core (benzenethiol): 79.1 kcal/mol |
| Comparator Or Baseline | Phenol (hydroxybenzene): 89.9 kcal/mol |
| Quantified Difference | 10.8 kcal/mol lower for thiophenol (enhanced HAT reactivity) |
| Conditions | DFT calculations at B3LYP/6-311++G(d,p) level, gas phase [1] |
Why This Matters
This energetic difference quantifies why thiophenol-based antioxidants, including thiophen-2-ol, exhibit inherently faster radical-scavenging kinetics than phenolic analogs, directly impacting selection for applications requiring rapid peroxyl radical quenching.
- [1] Yan, J.; Poon, J.-F.; Singh, V. P.; et al. Regenerable Thiophenolic Radical-Trapping Antioxidants. Org. Lett. 2015, 17 (24), 6162–6165. DOI: 10.1021/acs.orglett.5b03169. View Source
- [2] Vlocskó, R. B.; Mastyugin, M.; Török, B.; Török, M. Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues. Sci. Rep. 2025, 15, 73. DOI: 10.1038/s41598-024-83982-4. View Source
